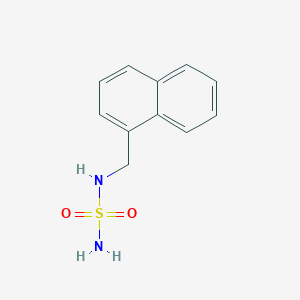

N-(1-naphthylmethyl)sulfamide

Description

Significance of Sulfamides in Pharmaceutical Research and Development

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, forming the basis for a multitude of drugs with a wide array of pharmacological activities. nih.govresearchgate.net Initially celebrated for their antimicrobial properties, the applications of sulfonamide-based drugs have expanded dramatically over the decades. wikipedia.orgajchem-b.comebsco.com They are integral to the treatment of various diseases, acting as antibacterial, anticancer, antiviral, anti-inflammatory, and antidiabetic agents. ajchem-b.comresearchgate.netekb.egresearchgate.net

The therapeutic versatility of sulfamides stems from their ability to mimic and compete with natural substrates for enzymatic binding sites. ekb.eg A classic example is their antibacterial action, where they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.govwikipedia.orgwikidoc.org This mechanism halts bacterial growth and replication. wikipedia.org Beyond this, different sulfonamide derivatives have been developed to target other enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.govresearchgate.netajchem-b.com The ongoing exploration of sulfonamide derivatives continues to yield new therapeutic agents, solidifying their importance in drug discovery and development. researchgate.netresearchgate.net

Historical Context and Evolution of Sulfamide-Based Bioactive Agents

The history of sulfamides as therapeutic agents began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye. wikipedia.orgwikidoc.org In 1932, experiments at Bayer AG showed that Prontosil could treat bacterial infections in mice. wikidoc.orghuvepharma.com It was later found that the body metabolizes Prontosil into the active, colorless compound sulfanilamide (B372717). wikidoc.org This discovery marked the dawn of the antibiotic era, providing the first broadly effective systemic treatments for bacterial infections before the advent of penicillin. wikipedia.orgebsco.comhuvepharma.com

The initial success led to a "sulfa craze," with thousands of sulfonamide derivatives being created. wikipedia.orghuvepharma.com This period also highlighted the need for drug safety regulations, culminating in the United States with the Federal Food, Drug, and Cosmetic Act of 1938. huvepharma.com Sulfa drugs were crucial during World War II, saving countless lives from wound infections. wikipedia.orgwikidoc.orghuvepharma.com Over time, the evolution of sulfamide (B24259) chemistry led to the development of compounds with improved efficacy and lower toxicity. wikipedia.org Furthermore, the structural scaffold was adapted to create non-antibacterial drugs, including thiazide diuretics, sulfonylurea antidiabetics, and anticonvulsants, demonstrating the remarkable adaptability of the sulfamide functional group. wikipedia.orgajchem-b.com

Structural Classification and Nomenclature of N-Substituted Sulfamides

The archetypal structure of a sulfonamide consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-). nih.gov The nomenclature and classification of these compounds are primarily based on the substituents attached to the nitrogen atoms.

In the context of aromatic sulfonamides like sulfanilamide, the nitrogen of the amino group at the para-position is designated N⁴, while the nitrogen of the sulfamide group is designated N¹. biologydiscussion.com

N¹-Substituted Sulfonamides : These compounds have a substituent on the nitrogen atom of the sulfonamide group. The majority of systemic antibacterial sulfa drugs fall into this category, where the substituent is often a heterocyclic aromatic ring. biologydiscussion.com

N⁴-Substituted Sulfonamides : Substitution at the N⁴ position generally leads to a loss of antibacterial activity unless the substituent can be cleaved in vivo to release the active drug (i.e., a prodrug). biologydiscussion.com Gut-acting sulfa drugs are often N⁴-substituted. biologydiscussion.com

N,N-Disubstituted Sulfamides : When both hydrogen atoms on the sulfonamide nitrogen are replaced by organic groups, they are termed N,N-disubstituted.

N-(1-naphthylmethyl)sulfamide is an example of an N-substituted sulfamide, where a 1-naphthylmethyl group is attached to the sulfonamide nitrogen. According to IUPAC nomenclature, names can be generated in several ways, including using prefixes like 'sulfamoyl' or 'amino...sulfonyl'. qmul.ac.uk

Rationale for Academic Research on this compound

The specific academic and research interest in this compound is driven by several factors rooted in medicinal and synthetic chemistry. While this particular compound may not be a marketed drug, its structure is of significant interest for drug discovery.

The primary rationale includes:

Use as a Synthetic Building Block : The 1-naphthylmethyl amine is used as a nucleophilic starting material for the synthesis of sulfonamide libraries. scialert.netresearchgate.net By reacting it with various sulfonyl chlorides, chemists can generate a diverse set of molecules for biological screening. This approach is fundamental to identifying new lead compounds.

Contribution of the Naphthylmethyl Moiety : The naphthyl group is a large, hydrophobic moiety. In drug design, such groups are often incorporated to enhance binding to hydrophobic pockets within biological targets like enzymes or receptors. Research on related compounds shows the utility of the naphthylmethyl group in designing inhibitors for various targets, including viral proteases and efflux pumps in bacteria, which are responsible for multidrug resistance. researchgate.netresearchgate.netgoogle.com

Exploration of Novel Bioactivities : The broad biological activity of sulfonamides encourages the synthesis and evaluation of novel derivatives. researchgate.net Patents for "naphthyl sulfonamide derivatives" describe potential applications as modulators of cellular pathways (like KEAP-1) for treating metabolic diseases, indicating that this structural class is actively being investigated for new therapeutic roles. google.com The synthesis of related chiral sulfonamides containing naphthyl units for antiviral evaluation further underscores this exploratory drive. researchgate.net

In essence, research on this compound and its analogs is part of a broader strategy in medicinal chemistry to explore new chemical space, seeking compounds with improved potency, selectivity, and novel mechanisms of action.

Data Tables

Table 1: Key Historical Milestones of Sulfonamide Drugs

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1908 | Paul Gelmo synthesizes sulfanilamide. | The molecule is created but its therapeutic potential is not yet realized. | nist.gov |

| 1932 | Gerhard Domagk discovers the antibacterial effect of Prontosil. | Marks the beginning of the use of sulfonamides as systemic antimicrobial drugs. | wikipedia.orgwikidoc.orghuvepharma.com |

| 1935 | Prontosil is first clinically used. | Paves the way for the antibiotic revolution in medicine. | wikidoc.org |

| 1938 | The U.S. Federal Food, Drug, and Cosmetic Act is passed. | Enacted partly in response to the "elixir sulfanilamide" tragedy, mandating drug safety testing. | huvepharma.com |

| 1940s | Widespread use of sulfa drugs in World War II. | Credited with saving thousands of lives by preventing wound infections. | wikipedia.orghuvepharma.com |

Table 2: Classification of Sulfonamides Based on Substitution

| Classification | Description | Example Compound(s) | Primary Use/Characteristic | Reference(s) |

|---|---|---|---|---|

| N¹-Substituted | A substituent is present on the sulfonamide nitrogen (N¹). | Sulfadiazine, Sulfamethoxazole | Systemic antibacterial action | biologydiscussion.com |

| N⁴-Substituted | A substituent is present on the aromatic amine nitrogen (N⁴). | Succinylsulfathiazole, Phthalylsulfathiazole | Gut-acting; often prodrugs | biologydiscussion.com |

| N-Substituted (General) | An organic group replaces a hydrogen on the sulfamide nitrogen. | this compound | Synthetic intermediate, investigational compounds | scialert.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-[(sulfamoylamino)methyl]naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-16(14,15)13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWBCXGLJQLNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Naphthylmethyl Sulfamide and Its Analogues

General Synthetic Routes to Sulfamides and Related Sulfonamides

The construction of the sulfamide (B24259) and sulfonamide backbone can be achieved through several reliable synthetic methodologies. These routes primarily focus on the formation of the sulfur-nitrogen bond.

Formation of the Sulfamide Linkage

The sulfamide functional group, characterized by a sulfonyl group flanked by two nitrogen atoms (R₂N-SO₂-NR₂), is a key structural motif. Its synthesis often leverages precursors that can readily react with amines.

One of the most classic and widely utilized methods for forming the related sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. iu.eduekb.eg This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated as a byproduct. iu.edu This fundamental reaction can be adapted for sulfamide synthesis by using sulfamoyl chlorides (R₂N-SO₂-Cl) as the electrophile.

More recent advancements, particularly within the framework of "click chemistry," have introduced highly efficient methods for creating sulfur-nitrogen bonds. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a powerful tool. nih.gov This methodology allows for the rapid and high-yield synthesis of sulfamides by coupling a sulfamoyl fluoride with an amine. nih.gov A key advantage of the SuFEx approach is the ability to generate azasulfene intermediates from monosubstituted sulfamoyl fluorides in the presence of a base, which then readily react with amine nucleophiles. nih.gov This avoids the often harsh conditions associated with traditional methods and provides access to a diverse range of sulfamide structures. nih.gov For instance, monosubstituted sulfamoyl fluorides can be reacted with primary or secondary amines to produce unsymmetrical sulfamides in high yield. nih.gov

Alternative strategies include the oxidative coupling of thiols with amines and the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com Three-component reactions involving an aryldiazonium salt, DABSO, and an amine can yield sulfonamide compounds efficiently. thieme-connect.com

Approaches for N-Substitution, Including with Naphthylmethyl Amine Precursors

The introduction of substituents onto the nitrogen atoms of the sulfamide or sulfonamide core is crucial for tuning the molecule's properties. A direct approach involves using a substituted amine as a nucleophile in the initial bond-forming reaction. 1-Naphthylmethylamine is a common precursor used for this purpose, reacting with various sulfonyl chlorides to produce the corresponding N-(1-naphthylmethyl)sulfonamides. scialert.net This reaction is well-documented and serves as a convenient and efficient method for incorporating the naphthylmethyl moiety. scialert.netnih.govgoogle.com

For example, the reaction of 4,5-dichlorothiophene-2-sulfonyl chloride with 1-naphthylmethylamine in the presence of triethylamine proceeds smoothly at room temperature to afford the N-substituted sulfonamide in high yield. nih.gov Similarly, various benzenesulfonyl chlorides have been reacted with optically active (R)-1-methyl-1-naphthylmethylamine to furnish the corresponding sulfonamide derivatives. nih.gov

Another key strategy is the N-alkylation of a pre-formed sulfonamide or sulfamide. This transformation typically requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic, followed by the addition of an alkylating agent (e.g., an alkyl halide). tandfonline.com While strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are often used in organic solvents, methods using ionic liquids as "green" reaction media have also been developed, offering advantages such as faster reaction rates and simpler product isolation. tandfonline.com For less nucleophilic amines and sulfonamides, copper(II) acetate (B1210297) has been shown to catalyze the N-alkylation using primary alcohols as the alkylating agents through a hydrogen autotransfer process. researchgate.net

The table below summarizes various synthetic approaches for N-substitution relevant to the synthesis of N-(1-naphthylmethyl)sulfamide analogues.

| Electrophile | Nucleophile | Conditions | Product Type | Reference(s) |

| 4,5-Dichlorothiophene-2-sulfonyl chloride | 1-Naphthylmethylamine | Et₃N, CH₂Cl₂, rt, 2h | N-Substituted Thiophene Sulfonamide | nih.govgoogle.com |

| 3-Nitrobenzenesulfonyl chloride | (R)-1-Naphthalen-1-ylethylamine | aq. NaHCO₃, 23°C, 12h | N-Substituted Benzene (B151609) Sulfonamide | nih.gov |

| Sulfonyl Chloride | Primary/Secondary Amine | Pyridine, 0°C to rt | N-Substituted Sulfonamide | unar.ac.id |

| Alkyl Halide | N-Monosubstituted Sulfonamide | KOH, Ionic Liquid (BmimPF₆), rt | N,N-Disubstituted Sulfonamide | tandfonline.com |

| Primary Alcohol | Sulfonamide | Cu(OAc)₂, Base | N-Alkylsulfonamide | researchgate.net |

| Allylic Ether | Naphthylmethylamine | [Pd(allyl)Cl]₂, DPEphos, K₂CO₃, PTS/water, rt | N-Allylated Naphthylmethylamine | beilstein-journals.org |

Targeted Synthesis of this compound

The direct synthesis of the parent compound, this compound, can be envisioned by applying the general principles of sulfamide formation. The most straightforward approach involves the reaction of a suitable sulfamide precursor with 1-naphthylmethylamine.

A plausible and efficient synthetic route would be the reaction of sulfamoyl chloride (H₂NSO₂Cl) with 1-naphthylmethylamine. This reaction would be analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides and amines. iu.edu The reaction would likely be performed in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to act as an acid scavenger.

Proposed Synthetic Scheme:

Alternatively, one could start from sulfamide (H₂NSO₂NH₂) itself. The direct alkylation of sulfamide with a 1-naphthylmethyl halide, such as 1-(chloromethyl)naphthalene (B51744) chemicalbook.com, presents a potential route. However, this reaction can be challenging due to the low nucleophilicity of the sulfamide nitrogens and the potential for over-alkylation to form the N,N'-disubstituted product. The reaction would necessitate a strong base to deprotonate one of the sulfamide nitrogens, creating a more potent nucleophile to attack the alkyl halide. Careful control of stoichiometry and reaction conditions would be critical to favor the formation of the desired monosubstituted product. tandfonline.com

Derivatization Strategies for Structural Modification and Exploration

To explore the structure-activity relationships of this compound, derivatization of the parent molecule is essential. Modifications can be targeted at two primary locations: the naphthylmethyl moiety and the sulfamide nitrogen atoms.

Chemical Modifications on the Naphthylmethyl Moiety

The naphthalene (B1677914) ring system is amenable to a variety of chemical transformations, most notably electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be employed to introduce a wide range of functional groups onto the aromatic rings. The directing effects of the alkyl substituent on the naphthalene ring would influence the position of substitution.

Furthermore, synthetic strategies can employ pre-functionalized naphthalene precursors. For instance, various substituted naphthalenesulfonyl chlorides have been used to synthesize sulfonamides with modified naphthyl rings. sci-hub.se Similarly, the synthesis can start from a substituted 1-naphthylmethylamine. This approach allows for the introduction of substituents at specific positions on the naphthalene ring before the formation of the sulfamide linkage. One study detailed the synthesis of a series of N,N'-(naphthalene-1,4-diyl)bis(benzenesulfonamide) derivatives, showcasing modifications on the benzenesulfonyl portion, but the core principle of building complexity around the naphthalene scaffold is applicable. nih.gov

Modifications at the Sulfamide Nitrogen Atom

The nitrogen atoms of the sulfamide group offer key sites for structural elaboration. The primary amine (-NH₂) of this compound can undergo reactions typical of primary amines, such as acylation or further alkylation.

The secondary sulfonamide nitrogen (-NH-) can also be functionalized. N-alkylation is a common modification. For example, a method for the N-methylation of a related N-naphthalenesulfonyl-D-glutamic acid derivative involved treatment with methyl iodide (MeI) in the presence of a base. sci-hub.se Another study reported the N-methylation of N,N'-(naphthalene-1,4-diyl)bis(4-methoxybenzenesulfonamide) using similar chemistry. nih.gov These examples demonstrate the feasibility of introducing small alkyl groups to the sulfonamide nitrogen.

Another strategy involves the use of protecting groups, which is a form of temporary modification. In the synthesis of an analogue, the sulfonamide nitrogen was protected with a p-methoxybenzyl (PMB) group by reacting the N-monosubstituted sulfonamide with p-methoxybenzyl bromide in the presence of sodium hydride. nih.govgoogle.com This PMB group could later be removed, restoring the N-H functionality, showcasing that the nitrogen is a reactive handle for synthetic manipulation. google.com

The table below outlines representative derivatization reactions at the sulfamide nitrogen.

| Starting Material Type | Reagent(s) | Modification Type | Product Type | Reference(s) |

| N-Substituted Sulfonamide | MeI, Base | N-Methylation | N-Methyl, N-Substituted Sulfonamide | sci-hub.se |

| N-(1-Naphthylmethyl)thiophene-sulfonamide | p-Methoxybenzyl bromide, NaH | N-Protection | N-PMB, N-(1-Naphthylmethyl)sulfonamide | nih.govgoogle.com |

| N-Aryl-N-arylmethyl substituted sulfamoylbenzoic acid methyl ester | KOH (aq), Methanol | Ester Saponification | N,N-Disubstituted sulfamoylbenzoic acid | chemicalbook.com |

| Sulfonamide | Primary Alcohol, [Ru(p-cymene)Cl₂]₂, dppf | N-Alkylation | Secondary or Tertiary Sulfonamide | organic-chemistry.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses for Sulfamide Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity in Sulfamides and Analogues

A pharmacophore represents the essential steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. dovepress.com For the broader class of sulfonamides, several key pharmacophoric features have been identified as crucial for their biological activities. The sulfonamide group (-SO₂NH-) itself is a primary feature, often acting as a key hydrogen bond donor and acceptor, and in some cases, a zinc-binding group in metalloenzymes. nih.gov

The general pharmacophoric model for many biologically active sulfonamides includes:

An aromatic or heteroaromatic ring system.

The sulfonamide linker, which provides a specific geometry and hydrogen bonding capacity.

A substituted amino group, where variations can significantly modulate activity.

While the term pharmacophore can be used to describe common chemical scaffolds, a more precise definition refers to an abstract concept of molecular interaction features. dovepress.com In many sulfonamide derivatives, the nature of the aromatic system and the substituents on the sulfonamide nitrogen are critical determinants of activity and selectivity. nih.gov

Role of the Naphthylmethyl Moiety in Binding and Activity

While specific SAR studies on N-(1-naphthylmethyl)sulfamide are not extensively documented, the role of the naphthylmethyl moiety can be inferred from studies on analogous compounds where it has been incorporated. The 1-naphthylmethyl group is a bulky, lipophilic, and aromatic substituent that can significantly influence a molecule's interaction with a biological target.

In research on Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines (S-DABOs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, the introduction of a 1-naphthylmethyl group was a key modification. Studies showed that replacing a benzyl (B1604629) group with the more sterically demanding 1-naphthylmethyl moiety significantly enhanced the anti-HIV-1 activity. acs.org This suggests that the larger surface area of the naphthalene (B1677914) ring may engage in more extensive or favorable hydrophobic and π-stacking interactions within the binding pocket of the enzyme.

Interestingly, the point of attachment to the naphthalene ring is critical. Lower anti-HIV-1 activity was generally observed when the 1-naphthylmethyl group was replaced by its isomer, the 2-naphthylmethyl moiety. acs.org This highlights the precise spatial arrangement required for optimal binding, where the 1-position directs the fused ring system into a more favorable orientation within the receptor site compared to the 2-position. QSAR studies on related S-DABO derivatives further confirmed that bulky aromatic groups at this position are favorable for activity. researchgate.net

Table 1: Comparison of Biological Activity in S-DABO Analogues

| Base Scaffold | R Group | Biological Activity (Anti-HIV-1) |

|---|---|---|

| Dihydro(alkylthio)oxopyrimidine | Benzyl | Moderate |

| Dihydro(alkylthio)oxopyrimidine | 1-Naphthylmethyl | High |

| Dihydro(alkylthio)oxopyrimidine | 2-Naphthylmethyl | Low |

Data synthesized from published findings on S-DABO derivatives. acs.org

Influence of Substituent Variations on Potency and Selectivity

The potency and selectivity of sulfamide-based compounds can be finely tuned by altering substituents on the aromatic rings and the sulfamide (B24259) nitrogen. nih.gov For antibacterial sulfonamides, for instance, substitution on the aromatic amine group can impact the drug's pKa, which is crucial for its mechanism of action. nih.gov

In the context of this compound, hypothetical variations could be explored based on established principles:

Substitution on the Naphthalene Ring: Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) at different positions on the naphthalene ring could modulate electronic properties and create new interactions with a target. For example, in a series of naphthoquinone sulfonamide derivatives, various substitutions led to compounds with potent inhibitory activity against the P2X7 receptor. nih.gov

Modification of the Sulfamide Nitrogen: The hydrogen on the sulfamide nitrogen is often crucial for activity, acting as a hydrogen bond donor. Replacing this hydrogen with a small alkyl group can sometimes be tolerated or even beneficial, but larger substituents may lead to a loss of activity due to steric hindrance or removal of a key interaction point.

Alteration of the Methylene Bridge: Changes to the -CH₂- linker between the naphthalene ring and the sulfamide nitrogen are less common but could influence the flexibility and orientation of the naphthyl group.

Studies on other sulfonamide series have shown that even minor changes can have profound effects. For example, in a series of thiazole-bearing sulfonamide analogs, the type and position of substituents on the phenyl ring attached to the thiazole (B1198619) moiety were critical for acetylcholinesterase and butyrylcholinesterase inhibitory activity. mdpi.com

Computational Approaches to SAR/QSAR Modeling

Computational chemistry provides powerful tools for understanding and predicting the activity of molecules like this compound. protoqsar.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking are instrumental in developing robust SAR and QSAR models. medcraveonline.com

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. acs.org A series of aligned molecules is placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point. These energy values are then used as descriptors to build a statistical model, often using Partial Least Squares (PLS) regression, that predicts the activity of new compounds. mdpi.com

For a series of sulfamide derivatives, a CoMFA study would typically involve:

Building 3D models of the compounds.

Aligning the molecules based on a common substructure (e.g., the sulfamide core).

Calculating steric and electrostatic fields.

Generating a QSAR model relating these fields to known biological activities.

The resulting CoMFA contour maps visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity, providing a roadmap for designing more potent analogs. mdpi.com For example, a CoMFA model might show a green contour near the naphthalene ring, indicating that steric bulk is favored in that region for higher activity, which would be consistent with findings from the S-DABO series. acs.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. rjb.ro This technique is invaluable for elucidating the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand-receptor complex. mdpi.comnih.gov

A molecular docking study of this compound into a hypothetical target protein would proceed as follows:

Obtaining the 3D structure of the target protein, often from X-ray crystallography or homology modeling.

Defining the binding site or pocket.

Generating multiple possible binding poses (conformations and orientations) of the ligand within the site.

Scoring these poses based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol).

The resulting docked poses can reveal key insights. For example, docking could show the sulfamide group's -NH and -SO₂ moieties forming hydrogen bonds with specific amino acid residues in the binding pocket, while the naphthylmethyl group fits into a hydrophobic sub-pocket, interacting with nonpolar residues. nih.govmdpi.com Such studies have been performed on various sulfonamide derivatives to understand their binding modes with targets ranging from bacterial enzymes to human proteases. rjb.romdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dihydro(alkylthio)(naphthylmethyl)oxopyrimidine (S-DABO) |

| Naphthoquinone sulfonamide |

| Thiazole-bearing sulfonamide |

| Benzyl |

| 1-Naphthylmethyl |

Computational and Theoretical Studies on N 1 Naphthylmethyl Sulfamide and Analogues

Molecular Modeling and Simulation Techniques for Structural Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. openmedicinalchemistryjournal.com These methods are fundamental to analyzing the conformational possibilities of flexible molecules like N-(1-naphthylmethyl)sulfamide, which possesses rotational freedom around its central bonds. By understanding the preferred spatial arrangement of the naphthylmethyl and sulfamide (B24259) moieties, researchers can infer how the molecule might fit into an enzyme's active site.

Molecular Dynamics (MD) simulations, a key technique in this area, are used to study the dynamic behavior of molecules over time. openmedicinalchemistryjournal.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how a compound like this compound and its analogues behave in a simulated physiological environment, such as in aqueous solution. openmedicinalchemistryjournal.com For instance, MD simulations can reveal large conformational changes in target proteins when an inhibitor binds, highlighting the dynamic nature of the interaction. google.com These simulations are vital for assessing the stability of the ligand-protein complex and understanding how the flexibility of both the inhibitor and the enzyme contributes to the binding event.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of molecules, which is beyond the scope of classical molecular mechanics. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method in this field due to its favorable balance of accuracy and computational cost. nih.govnih.gov For sulfonamide derivatives, DFT calculations are employed to determine a variety of electronic and structural parameters. mdpi.commdpi.comnih.gov

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). nih.govmdpi.com These calculations help in understanding how a molecule like this compound will interact with its biological target on an electronic level. nih.gov

Below is a table summarizing typical quantum chemical parameters calculated for sulfonamide-based compounds using DFT at various levels of theory, as reported in the literature.

| Compound Type | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Sulfonamide-Schiff base | B3LYP/6−311G+(d,p) | -6.19 | -2.28 | 3.91 | nih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | B3LYP/6-311++G(d,p) | -7.61 | -3.11 | 4.50 | mdpi.com |

| Pyrrole-sulfonamide hybrid | DFT/B3LYP/6-311++G** | -6.42 | -3.21 | 3.21 | nih.gov |

| N-phenylthiourea | B3LYP/6-311G(d,p) | -6.13 | -1.68 | 4.45 | researchgate.net |

Ligand-Based and Structure-Based Drug Design Methodologies

The rational design of novel inhibitors based on the this compound scaffold can be approached through two primary computational strategies: ligand-based and structure-based drug design. openmedicinalchemistryjournal.comscispace.com

Ligand-Based Drug Design (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity against that target is available. openmedicinalchemistryjournal.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of active analogues of this compound, one can develop a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen large virtual libraries for new, structurally diverse compounds that fit the model. openmedicinalchemistryjournal.com

Structure-Based Drug Design (SBDD) is a powerful methodology used when the 3D structure of the target enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. scispace.comresearchgate.net This approach involves analyzing the target's binding site to identify key interaction points. researchgate.net Using this information, novel inhibitors can be designed to have complementary shapes and chemical properties that lead to strong and specific binding. For this compound, if its target enzyme is known (e.g., a carbonic anhydrase), SBDD can be used to modify its structure—for example, by altering substituents on the naphthyl ring—to improve its fit and interactions within the active site. researchgate.netrsc.org

Prediction of Binding Mechanisms and Enzyme-Inhibitor Interactions

Molecular docking is a principal computational technique used to predict the binding mode and affinity of a small molecule inhibitor within the active site of its target protein. openmedicinalchemistryjournal.com This method computationally places the ligand (e.g., this compound) in various possible orientations and conformations at the binding site and calculates a corresponding score or binding energy for each pose. mdpi.comnih.gov The pose with the best score represents the most likely binding mode.

Docking studies can rationalize the inhibitory activity of a series of compounds and guide the design of more potent ones. researchgate.net For sulfonamide-based inhibitors, docking simulations can predict how the sulfamoyl group (-SO₂NH₂) coordinates with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases, a common target for this class of drugs. researchgate.net The simulations also reveal other crucial interactions, such as hydrogen bonds between the inhibitor and amino acid residues (e.g., with threonine or histidine) and hydrophobic interactions between the inhibitor's aromatic rings (like the naphthyl group) and nonpolar residues in the binding pocket. researchgate.netelifesciences.org For example, studies on inhibitors containing a 1-naphthylmethyl moiety have shown its role in enhancing activity through such interactions. acs.org These predictions provide a detailed molecular-level hypothesis of the inhibition mechanism that can be tested experimentally. nih.gov

The table below presents representative molecular docking results for various sulfonamide-based inhibitors against different enzyme targets, illustrating the prediction of binding affinities.

| Inhibitor Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | Not specified | nih.gov |

| Sulfonamide-2-indolinone | Human Carbonic Anhydrase II | Not specified (Ki = 0.31 nM) | Zn(II), His94, His96, His119, Thr199 | researchgate.net |

| Pyrrole-sulfonamide hybrid | DHPS (3TZF) | -7.90 | Arg220, Ser222 | nih.gov |

| Benzenesulfonamide (B165840) derivative | Trypanothione Reductase (2WOW) | -8.0 | Trp22, Met110, Tyr111 | nih.gov |

Preclinical Pharmacological Evaluation of N 1 Naphthylmethyl Sulfamide Derivatives

In Vitro Efficacy in Relevant Biological Assays and Cell Models

The initial screening of N-(1-naphthylmethyl)sulfamide derivatives typically involves assessing their effectiveness in controlled laboratory settings. This in vitro evaluation is fundamental to determining a compound's potential and guiding further development.

Detailed research has demonstrated the anticancer potential of N-acylated benzenesulfonamides that feature a 1-naphthylmethylthio substituent. mdpi.com These compounds have shown confirmed in vitro anticancer activities against human colon cancer (HCT-116) cell lines. mdpi.com The mechanism of action for many sulfonamide derivatives involves various cellular processes, including the disruption of the cell cycle, inhibition of tubulin polymerization, and blocking angiogenesis. mdpi.com

The cytotoxic effects of various sulfonamide derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. For instance, isatin (B1672199) sulfonamide hybrids have been tested against hepatocellular carcinoma cell lines, HepG2 and Huh7. mdpi.com One promising derivative, Compound 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one), exhibited an IC50 value of approximately 16.8 μM on HepG2 cells. mdpi.com Other related sulfonamide derivatives have shown potent activity against a range of cancer cell lines, with IC50 values often in the micromolar to nanomolar range. sci-hub.semdpi.com

Table 1: In Vitro Cytotoxicity of Selected Sulfonamide Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Isatin Sulfonamide Hybrid (3a) | HepG2 | ~16.8 | mdpi.com |

| Isatin Sulfonamide Hybrid (4b) | HepG2 | ~44.7 | mdpi.com |

| Isatin Sulfonamide Hybrid (4c) | HepG2 | ~39.7 | mdpi.com |

| Benzimidazole (B57391) Sulfonamides | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | mdpi.com |

| Carbazole-Guanidine Hybrid (9) | HL60 | 3.1 | sci-hub.se |

This table presents data for various sulfonamide derivatives to illustrate the range of observed in vitro efficacy. Compound structures can be found in the corresponding citations.

In Vivo Efficacy in Established Animal Disease Models (e.g., Xenograft Models for Anticancer Activity)

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies. These experiments, conducted in living organisms, are crucial for understanding how a compound behaves in a complex biological system. technologynetworks.com For anticancer drug development, xenograft models are commonly employed. mdpi.com In these models, human cancer cells are implanted into immunocompromised animals, typically mice, to study the drug's ability to inhibit tumor growth. technologynetworks.commdpi.com

Studies on various sulfonamide derivatives have demonstrated their potential in vivo. For example, the sulfonamide KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide) showed significant in vivo anticancer efficacy in mice bearing Panc-1 or Mia Paca-2 pancreatic tumor xenografts. plos.org In the Panc-1 model, treatment with KCN1 resulted in tumor growth inhibition of approximately 46% at a 30 mg/kg dose and 61% at a 60 mg/kg dose after 21 days. plos.org Similarly, in the Mia Paca-2 model, the compound reduced tumor growth by about 43% and 57% at the low and high doses, respectively. plos.org

While specific in vivo efficacy data for this compound itself is not detailed in the provided results, the data from structurally related sulfonamides like KCN1 provide a framework for the type of preclinical in vivo evaluation undertaken for this class of compounds. Such studies are essential to confirm that the in vitro activity translates to a therapeutic effect in a living model. technologynetworks.com

Pharmacokinetic Profiling (e.g., Plasma Stability, Protein Binding, Microsomal Metabolism, Tissue Distribution)

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for a drug candidate to be effective and safe. technologynetworks.com Preclinical studies for this compound derivatives involve a detailed assessment of these properties.

Key pharmacokinetic parameters investigated include:

Plasma Stability: The stability of a compound in blood plasma is crucial for it to reach its target in an active form. The sulfonamide derivative KCN1, for example, was found to be very stable in mouse plasma. plos.org

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood can affect its availability to act on its target. KCN1 was found to be extensively bound to plasma proteins. plos.org

Metabolism: Compounds are often broken down by enzymes in the liver (microsomal metabolism). Understanding this process helps predict a drug's half-life and potential for drug-drug interactions. KCN1 was shown to be metabolized by mouse S9 microsomal enzymes. plos.org Optimization of naphthalene (B1677914) sulfonamides has focused on reducing biliary clearance by balancing hydrophilicity and hydrophobicity. nih.gov

Lipophilicity: This property affects a drug's absorption and distribution. The lipophilicity of various anticancer sulfonamide derivatives has been characterized using chromatographic methods to help predict their behavior in the body. mdpi.com

Tissue Distribution: This determines where the drug goes in the body. Pharmacokinetic studies of KCN1 showed that it could be detected in all tissues examined, indicating broad distribution. plos.org

Oral Bioavailability: For orally administered drugs, this measures the fraction of the dose that reaches systemic circulation. Some advanced PI3Kδ inhibitors with a benzimidazole structure have demonstrated acceptable oral bioavailability, such as 29.2% for one derivative. researchgate.net

Table 2: Preclinical Pharmacokinetic Profile of the Sulfonamide KCN1

| Pharmacokinetic Parameter | Finding | Source |

|---|---|---|

| Plasma Stability | Very stable in mouse plasma | plos.org |

| Plasma Protein Binding | Extensively bound | plos.org |

| Metabolism | Metabolized by S9 microsomal enzymes | plos.org |

| Tissue Distribution | Detected in all tissues examined | plos.org |

This table summarizes the reported pharmacokinetic properties for the illustrative compound KCN1.

Assessment of Selectivity and Off-Target Interactions

A crucial aspect of drug development is ensuring that a compound acts specifically on its intended target with minimal interaction with other molecules in the body (off-target effects), which can lead to unwanted side effects. neurips.cc For this compound derivatives, selectivity is a key focus of preclinical evaluation.

The development of sulfonamide-based inhibitors often involves screening against a panel of related enzymes or receptors to determine their selectivity profile. For example, novel 2-indolinone derivatives containing a sulfonamide group were designed to target human carbonic anhydrases IX and XII, which are upregulated in many tumors. researchgate.net Enzyme inhibition assays confirmed that these compounds showed selectivity for the target enzymes over the widely distributed off-target isoforms hCA I and II. researchgate.net

Similarly, in the development of NaV1.7 inhibitors for pain, a major challenge is achieving selectivity over other sodium channel isoforms, particularly NaV1.5, which is crucial for cardiac function. nih.gov Research on naphthalene sulfonamides has led to the design of inhibitors with high levels of selectivity over NaV1.5. nih.gov Strategies to improve selectivity often involve medicinal chemistry approaches, such as modifying specific parts of the molecule. For instance, in a series of pyrazole (B372694) sulfonamides, selectivity was enhanced by optimizing an amine-containing "tail group" on the molecule. acs.org This highlights the iterative process of design and testing to produce highly selective drug candidates. acs.org

Future Directions and Therapeutic Potential of N 1 Naphthylmethyl Sulfamide Derivatives

Design and Synthesis of Novel Multi-Targeted Agents

The development of multi-targeted agents, which can simultaneously modulate multiple biological targets, is a burgeoning area in medicinal chemistry, offering the potential for enhanced efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net The N-(1-naphthylmethyl)sulfamide scaffold is a promising starting point for the design of such agents due to the adaptability of the sulfamide (B24259) group and the diverse interactions the naphthyl moiety can engage in. ekb.eg

The design strategy for these multi-target agents often involves the strategic modification of the this compound core. This can include the introduction of various substituents on the naphthalene (B1677914) ring or the modification of the sulfamide nitrogen atoms to create derivatives that can interact with different biological targets. For instance, a series of novel amide and sulfamide derivatives have been designed and synthesized to act as potential inhibitors of the E. coli pyruvate (B1213749) dehydrogenase complex E1 (PDHc E1), demonstrating that modifications to the linker between a triazole and a benzene (B151609) ring can yield compounds with good inhibitory and antibacterial activity. rsc.org One study on sulfanilamide (B372717) Schiff base derivatives, designed as potential antitubulin agents, showed that some of the synthesized compounds exhibited potent and selective activity against breast cancer cells. nih.gov

Another approach involves creating hybrid molecules where the this compound scaffold is combined with other pharmacophores known to be active against specific targets. This can lead to synergistic effects and a broader spectrum of activity. Research on various sulfonamide derivatives has shown their potential to inhibit a range of enzymes, including carbonic anhydrases and various proteases, highlighting the adaptability of the sulfamide core for multi-target drug design. nih.gov A series of new sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities, with one compound exhibiting potent anticancer activity against MCF-7 and A549 cell lines. nih.gov

Table 1: Examples of Multi-Targeted Sulfonamide Derivatives and their Activities

| Compound Class | Target(s) | Therapeutic Area | Key Findings |

| Sulfanilamide Schiff Bases | Tubulin | Anticancer | Potent and selective activity against breast cancer cells. nih.gov |

| Amide and Sulfamide Derivatives | E. coli PDHc E1 | Antibacterial | Good inhibitory activity against E. coli PHDc E1 and obvious antibacterial activity. rsc.org |

| Sulphonamide-bearing Naphthalene Moiety | Tubulin Polymerization | Anticancer | Significant ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.gov |

| N-substituted phthalazine (B143731) sulfonamides | Aldose reductase | Diabetic complications | Excellent inhibitory activity against aldose reductase, with some derivatives being more potent than the currently used drug. nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. crownbio.commdpi.com this compound derivatives are being investigated for their potential to overcome these resistance mechanisms. One of the primary strategies involves the development of compounds that can inhibit efflux pumps, which are proteins that actively transport drugs out of cells, thereby reducing their efficacy. acs.org

A notable example is 1-(1-naphthylmethyl)-piperazine, a compound structurally related to this compound. This arylpiperazine has been shown to reverse drug resistance to multiple antimicrobial agents in clinical isolates of E. coli by inhibiting efflux pumps. acs.orgnih.gov This suggests that incorporating the N-(1-naphthylmethyl) moiety into sulfamide structures could yield potent efflux pump inhibitors.

Another strategy focuses on developing compounds that are not recognized by the resistance-conferring mechanisms. This can be achieved by modifying the chemical structure of the this compound to alter its physicochemical properties, such as lipophilicity and molecular shape, making it a poor substrate for efflux pumps or drug-inactivating enzymes. nih.gov The synthesis of novel naphthalimide–thiourea derivatives has demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. rsc.org

Furthermore, the development of multi-target agents, as discussed in the previous section, is also a viable strategy to combat drug resistance. By hitting multiple targets simultaneously, the probability of a pathogen or cancer cell developing resistance to all targets is significantly reduced. crownbio.com

Exploration of Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. researchgate.netmdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, as well as a reduced potential for developing resistance. The this compound scaffold is an excellent candidate for molecular hybridization due to its synthetic accessibility and the biological relevance of both the naphthalene and sulfamide moieties. acs.org

One avenue of exploration is the hybridization of this compound with known anticancer or antimicrobial agents. For example, a hybrid molecule could be created by linking the this compound to a DNA intercalator or a topoisomerase inhibitor. This could result in a dual-action compound that not only inhibits its primary target but also damages the DNA of cancer cells or pathogens. A series of 3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivatives were designed using the molecular hybridization method and showed good to moderate antimicrobial activity. researchgate.net

Another approach involves hybridizing the this compound core with moieties that can enhance the compound's pharmacokinetic properties, such as solubility and cell permeability. This can lead to improved bioavailability and a better therapeutic outcome. The synthesis of new derivatives of benzenesulfonamide (B165840) hybridized with various substituted pyrazole (B372694) and thiazole (B1198619) rings has been investigated, with some compounds showing promising dual antibacterial and antifungal potency. researchgate.net

Table 2: Examples of Molecular Hybridization Strategies with Sulfonamides

| Hybrid Compound Class | Pharmacophoric Units | Therapeutic Goal | Example Finding |

| Pyrazole-Indolinone Hybrids | Pyrazole, Indolin-2-one | Antimicrobial | Good to moderate antimicrobial activity. researchgate.net |

| Benzenesulfonamide-Heterocycle Hybrids | Benzenesulfonamide, Pyrazole/Thiazole | Antimicrobial | Promising dual antibacterial and antifungal potency. researchgate.net |

| Quinazoline-based deoxynojirimycin hybrids | Quinazoline, Deoxynojirimycin | Anticancer | Potent anticancer activity against Epidermal Growth Factor Receptor (EGFR) and α-glucosidase. mdpi.com |

Expanding Therapeutic Applications and Indications for Sulfamide-Based Compounds

The versatility of the sulfamide functional group has led to its incorporation into a wide range of therapeutic agents beyond its traditional use as an antimicrobial. ekb.eg Researchers are actively exploring new therapeutic applications for sulfamide-based compounds, including those derived from this compound.

One area of significant interest is in the development of enzyme inhibitors. nih.gov The sulfamide moiety can act as a zinc-binding group, making it an effective scaffold for designing inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. nih.gov Derivatives of this compound could be tailored to selectively inhibit specific enzymes implicated in various diseases, including cancer, glaucoma, and inflammatory disorders. For example, N-substituted phthalazine sulfonamide derivatives have been shown to be potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. nih.gov

Furthermore, the neuroprotective and anti-inflammatory properties of certain sulfonamide derivatives are being investigated. The N-(1-naphthylmethyl) group, with its lipophilic nature, may facilitate the penetration of the blood-brain barrier, making these compounds potential candidates for treating neurodegenerative diseases.

The anticancer potential of sulfamide derivatives is also a major focus of research. ekb.eg As previously mentioned, sulfonamides bearing a naphthalene moiety have shown promise as tubulin polymerization inhibitors. nih.gov Further structural modifications of this compound could lead to the discovery of novel anticancer agents with improved efficacy and reduced side effects.

Q & A

Basic: What synthetic strategies are effective for preparing N-(1-naphthylmethyl)sulfamide and structurally related sulfamide derivatives?

Sulfamide synthesis typically involves coupling sulfonyl chlorides with amines under controlled conditions. For example, N-(Chroman-2-ylmethyl)sulfamide was synthesized via activation of chroman-2-carboxylic acid with 1-hydroxybenzotriazole (HOBt) and EDC, followed by reduction using LiAlH4 . Key considerations include:

- Reagent selection : Use coupling agents (e.g., HOBt/EDC) to facilitate amide bond formation.

- pH control : Adjust to ~3 during acid activation to minimize side reactions.

- Purification : Flash chromatography with solvents like ethyl acetate/methanol optimizes yield and purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anticonvulsant efficacy in sulfamide derivatives?

SAR studies for sulfamides like JNJ-26489112 highlight the importance of substituent effects on pharmacodynamic profiles. For example:

- Core modifications : Introducing lipophilic groups (e.g., naphthylmethyl) enhances blood-brain barrier penetration.

- In vivo models : Evaluate seizure suppression in rodent maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess broad-spectrum activity .

- Safety margins : Calculate therapeutic indices (TD50/ED50) to balance efficacy and neurotoxicity .

Basic: Which analytical methods are critical for characterizing sulfamide compounds?

- X-ray photoelectron spectroscopy (XPS) : Identifies sulfur speciation (e.g., sulfamide moiety S2p3/2 peak at 168.4 eV) .

- NMR spectroscopy : Confirms structural integrity through proton and carbon shifts.

- Mass spectrometry : Validates molecular weight and purity (e.g., ESI-MS in ) .

Advanced: How can contradictory neuroprotection data in sulfamide research be resolved?

Discrepancies often arise from model-specific variability. Strategies include:

- Cross-validation : Combine in vitro (e.g., glutamate-induced excitotoxicity assays) and in vivo (e.g., hippocampal slice models) approaches .

- Dose-response analysis : Use nonlinear regression to identify effective concentration ranges .

- Pharmacokinetic profiling : Monitor plasma and brain concentrations to correlate exposure with efficacy .

Basic: What safety protocols are essential for handling sulfamide compounds?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOx, SOx) .

- Fire safety : Employ CO2 or dry chemical extinguishers; avoid water for reactive intermediates .

Advanced: What strategies improve the blood-brain barrier (BBB) permeability of sulfamide anticonvulsants?

- Lipophilicity optimization : Modify logP via halogenation or alkyl chain incorporation .

- Prodrug design : Introduce ester moieties for enhanced passive diffusion, followed by enzymatic hydrolysis in the brain .

- In situ perfusion assays : Quantify BBB penetration using rodent models with radiolabeled compounds .

Basic: How is purity validated in synthesized sulfamide derivatives?

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>98%) .

- Melting point analysis : Sharp melting ranges confirm crystalline consistency.

- Elemental analysis : Matches theoretical vs. experimental C/H/N/S ratios .

Advanced: What mechanisms underlie the dual anticonvulsant and neuroprotective effects of sulfamides?

- Ion channel modulation : Blockade of voltage-gated sodium channels reduces neuronal hyperexcitability .

- Excitotoxicity inhibition : Attenuation of NMDA receptor-mediated calcium influx prevents apoptosis .

- Transcriptomic profiling : RNA sequencing identifies upregulated neurotrophic factors (e.g., BDNF) in treated models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.